2-(3-METHYLPHENOXY)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ACETAMIDE
Overview
Description
2-(3-METHYLPHENOXY)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a phenoxy group, a morpholine ring, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 3-methylphenol with an appropriate halogenating agent (e.g., bromine) to form 3-methylphenyl bromide.
Nucleophilic Substitution: The reaction of 3-methylphenyl bromide with sodium phenoxide to form 3-methylphenoxybenzene.
Formation of the Acetamide Intermediate: The reaction of 3-methylphenoxybenzene with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-(3-methylphenoxy)acetyl chloride.
Amidation: The reaction of 2-(3-methylphenoxy)acetyl chloride with N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)amine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions (e.g., temperature, pressure), and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The phenoxy and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include sodium methoxide (NaOMe) and sodium ethoxide (NaOEt).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenoxy and morpholine groups may interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-METHOXY-PHENYL)-1-MORPHOLIN-4-YL-ETHANETHIONE
- 2-benzyl-2-dimethylamino-4’-morpholinobutyrophenone
Uniqueness
2-(3-METHYLPHENOXY)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-17-5-4-8-20(13-17)26-16-21(24)22-14-18-6-2-3-7-19(18)15-23-9-11-25-12-10-23/h2-8,13H,9-12,14-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKQTQXAQMWDTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=CC=CC=C2CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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